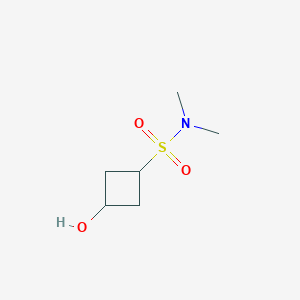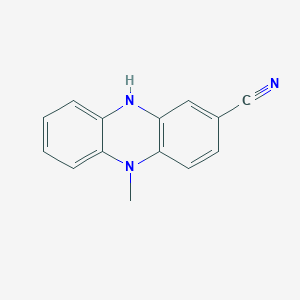
5-methyl-10H-phenazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-10H-phenazine-2-carbonitrile is a heterocyclic aromatic compound belonging to the phenazine family. Phenazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The unique structure of this compound, which includes a phenazine core with a methyl group at the 5-position and a carbonitrile group at the 2-position, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 5-methyl-10H-phenazine-2-carbonitrile, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Beirut Method: This method uses the condensation of o-phenylenediamine with α-diketones.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form the desired phenazine derivative.
Industrial Production Methods
Industrial production of phenazine derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles as nanocatalysts has been reported for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives under mild thermal conditions .
化学反应分析
Types of Reactions
5-methyl-10H-phenazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the phenazine core.
Reduction: This reaction can reduce the phenazine core to form dihydrophenazine derivatives.
Substitution: This reaction can introduce various substituents into the phenazine core, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine) . Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include oxidized phenazine derivatives, reduced phenazine derivatives, and substituted phenazine derivatives .
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Medicine: It has been investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of dyes and pigments due to its unique optical properties.
作用机制
The mechanism of action of 5-methyl-10H-phenazine-2-carbonitrile involves its interaction with molecular targets and pathways within cells. For example, in photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells . The specific molecular targets and pathways involved in its antimicrobial and antitumor activities are still under investigation .
相似化合物的比较
Similar Compounds
Similar compounds to 5-methyl-10H-phenazine-2-carbonitrile include:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with antimicrobial activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other phenazine derivatives.
属性
CAS 编号 |
7466-96-8 |
|---|---|
分子式 |
C14H11N3 |
分子量 |
221.26 g/mol |
IUPAC 名称 |
5-methyl-10H-phenazine-2-carbonitrile |
InChI |
InChI=1S/C14H11N3/c1-17-13-5-3-2-4-11(13)16-12-8-10(9-15)6-7-14(12)17/h2-8,16H,1H3 |
InChI 键 |
JGZFNDHOEWXYTI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C#N)NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


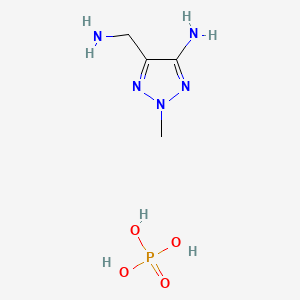
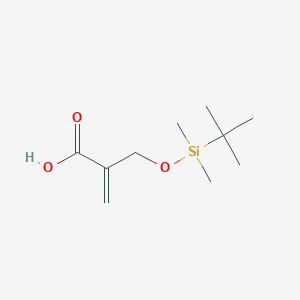


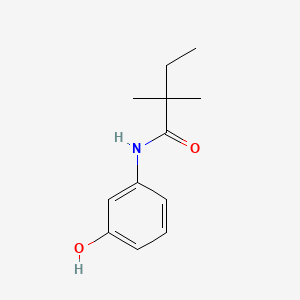


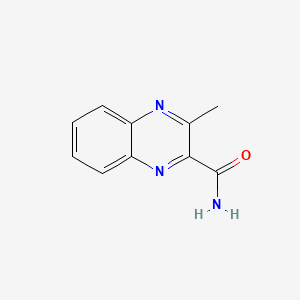
![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
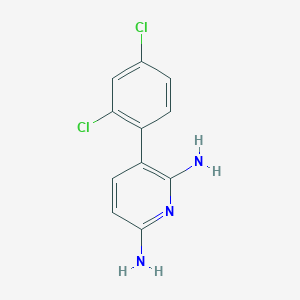
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)
